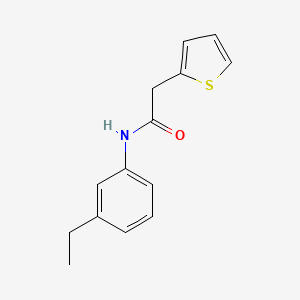
2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide, also known as DCF, is a chemical compound that has gained attention for its potential use in scientific research. This compound has been found to have unique properties that make it useful in various fields of research, including pharmacology, biochemistry, and physiology.
作用机制
The mechanism of action of 2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, 2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide may reduce inflammation and pain. 2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide has been found to have various biochemical and physiological effects. In vitro studies have shown that 2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide can inhibit the production of prostaglandins and reduce oxidative stress. In vivo studies have shown that 2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide can reduce inflammation and pain in animal models of inflammation and pain. 2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide has also been found to have neuroprotective effects, as it can reduce oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has high purity and stability. It is also relatively inexpensive compared to other compounds used in scientific research. However, 2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. It also has a short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for the use of 2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide in scientific research. One direction is to study its potential use in the treatment of cancer. 2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide has been found to inhibit the growth of cancer cells, and further studies could explore its potential as a cancer therapy. Another direction is to study its potential use in the treatment of neurodegenerative diseases. 2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide has been found to have neuroprotective effects, and further studies could explore its potential as a therapy for diseases such as Alzheimer's and Parkinson's. Additionally, further studies could explore the mechanism of action of 2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide and its potential use in other areas of scientific research.
合成方法
The synthesis of 2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide involves the reaction between 2-fluoroaniline and 3,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure 2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide. This synthesis method has been optimized to produce high yields of 2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide with high purity.
科学研究应用
2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide has been found to have potential applications in various fields of scientific research. In pharmacology, 2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide has been studied for its potential use as an analgesic and anti-inflammatory agent. In biochemistry, 2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide has been used to study the effects of oxidative stress on cellular function. In physiology, 2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide has been used to study the effects of inflammation on organ function. 2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide has also been studied for its potential use in cancer research, as it has been found to inhibit the growth of cancer cells.
属性
IUPAC Name |
2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2FNO/c15-10-6-5-9(7-11(10)16)8-14(19)18-13-4-2-1-3-12(13)17/h1-7H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWZDWWISHJUTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2=CC(=C(C=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(methylthio)phenyl]-2,2-diphenylacetamide](/img/structure/B5740297.png)
![N-{[methyl(phenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5740314.png)
![2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B5740324.png)
![1-[(2-nitrophenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5740328.png)
![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B5740331.png)
![4-methoxy-2-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5740334.png)
![2-[(4-chlorophenyl)thio]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5740337.png)
![methyl 4-{[(anilinocarbonothioyl)amino]methyl}benzoate](/img/structure/B5740345.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B5740364.png)
![4-[(2,4-dichlorophenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5740372.png)



![N-(2-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide](/img/structure/B5740405.png)